Methyl 1-acetylcyclopropanecarboxylate

Catalog No.
S801466
CAS No.
38806-09-6
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-acetylcyclopropanecarboxylate

CAS Number

38806-09-6

Product Name

Methyl 1-acetylcyclopropanecarboxylate

IUPAC Name

methyl 1-acetylcyclopropane-1-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-5(8)7(3-4-7)6(9)10-2/h3-4H2,1-2H3

InChI Key

JXBAKCMWFYJKGF-UHFFFAOYSA-N

SMILES

CC(=O)C1(CC1)C(=O)OC

Synonyms

Methyl 1-Acetylcyclopropanecarboxylate; Methyl 1-Acetylcyclopropylcarboxylate

Canonical SMILES

CC(=O)C1(CC1)C(=O)OC

Methyl 1-acetylcyclopropanecarboxylate is an organic compound characterized by its unique cyclopropane structure, featuring an acetyl group and a carboxylate moiety. Its molecular formula is C₆H₈O₃, and it has a molecular weight of approximately 128.13 g/mol. The compound is part of the broader category of cyclopropanecarboxylic acids, which are known for their reactivity and versatility in organic synthesis. This compound's structure includes a cyclopropane ring with an acetyl group (–COCH₃) attached to one of the carbon atoms, contributing to its chemical properties and biological activities.

, including:

  • Enzymatic Oxidation: It can be oxidized enzymatically to produce ethylene, a significant plant hormone involved in growth and ripening processes. This reaction is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase.
  • C-O Bond Formation: The compound can undergo reactions that facilitate the formation of carbon-oxygen bonds, leading to the synthesis of biologically relevant compounds such as 5-amino-3(2H)-furanones through cyclization processes .

Methyl 1-acetylcyclopropanecarboxylate exhibits notable biological activity primarily through its role in ethylene biosynthesis. Ethylene is crucial for various physiological processes in plants, including:

  • Fruit Ripening: The compound acts as a precursor for ethylene, influencing the ripening of fruits.
  • Stress Responses: It may play a role in plant responses to environmental stressors by modulating ethylene production.

The synthesis of methyl 1-acetylcyclopropanecarboxylate can be achieved through several methods:

  • Oxidation of Cyclopropanecarboxylic Acid: One common approach involves the oxidation of 1-aminocyclopropane-1-carboxylic acid using specific oxidizing agents or enzymes.
  • Esterification Reactions: The carboxylic acid can be converted into its methyl ester through esterification with methanol in the presence of acid catalysts .

Methyl 1-acetylcyclopropanecarboxylate finds applications in various fields:

  • Agriculture: As a precursor to ethylene, it is utilized in agricultural practices to enhance fruit ripening and improve crop yields.
  • Organic Synthesis: The compound serves as an important intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that methyl 1-acetylcyclopropanecarboxylate interacts with specific enzymes involved in ethylene biosynthesis. Its primary target is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of the compound into ethylene. This interaction is crucial for understanding its biochemical pathways and potential applications in plant physiology.

Methyl 1-acetylcyclopropanecarboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Aminocyclopropane-1-carboxylic acidC₄H₇NO₂Precursor to ethylene; involved in plant growth
Cyclopropanecarboxylic acidC₄H₆O₂Simple carboxylic acid; less complex structure
Methyl cyclopropanecarboxylateC₅H₈O₂Methyl ester form; used in similar reactions

Uniqueness

Methyl 1-acetylcyclopropanecarboxylate stands out due to its specific structural features that allow it to serve as both a precursor for ethylene and an intermediate in complex organic syntheses. Its ability to participate in diverse

XLogP3

0.3

Wikipedia

Methyl 1-acetylcyclopropanecarboxylate

Dates

Last modified: 08-15-2023

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